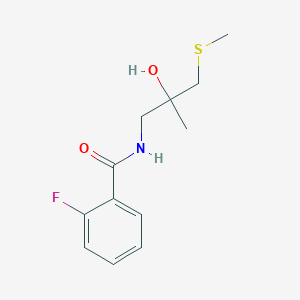

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like IR, NMR, and X-ray crystallography . Computational methods can also be used to predict molecular structure.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis or quantum mechanical calculations might be used .Scientific Research Applications

- Zinc Oxide Nanoparticles (ZnO NPs) : These nanoparticles, including ZnO-based nanomaterials, have gained attention in the biomedical field due to their good biosafety and cost-effectiveness. Researchers have explored their use in tissue repair, medical devices, and theranostics .

- Antibacterial Applications : ZnO-based nanomaterials have been systematically constructed for antibacterial purposes. For instance, they have been explored for implant infection, tissue reconstruction, dental protective agents, and hearing protection .

- ZnO, with its wide bandgap, has extensive potential in high-efficiency semiconductor photoelectronic devices. High-quality ZnO single crystals are essential for fabricating ZnO-based photoelectronic devices, such as light-emitting diodes (LEDs), laser diodes, and UV photodetectors .

- ZnO single crystals serve as ideal research subjects for understanding the underlying mechanisms of semiconductor photocatalysis. Researchers have investigated the photocatalysis mechanism using ZnO single crystals .

- ZnO’s unique properties have led to its exploration in diluted magnetic semiconductors. Understanding the behavior of ZnO single crystals contributes to advancements in this field .

- Efforts have been made to fabricate highly thermostable ZnO materials. Researchers have achieved highly thermostable n-type ZnO with high mobility and high electron concentration through intentional doping. Additionally, a conceptual approach for fabricating highly thermostable p-type ZnO materials has been proposed .

Biomedical Applications

Semiconductor Photoelectronic Devices

Photocatalysis

Diluted Magnetic Semiconductors

Thermostable ZnO Materials

Chemical Synthesis and Biological Applications

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-nitro-2-phenyliminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c17-15(20)13-9-10-8-12(19(21)22)6-7-14(10)23-16(13)18-11-4-2-1-3-5-11/h1-9H,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURGUQOHQGFDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)

![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)